Home > Products > Screening Compounds P63605 > l-Homocitrulline hydrochloride
l-Homocitrulline hydrochloride -

l-Homocitrulline hydrochloride

Catalog Number: EVT-7704752
CAS Number:
Molecular Formula: C7H16ClN3O3
Molecular Weight: 225.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-Homocitrulline is derived from lysine, particularly under conditions where carbamylation occurs, such as inflammation or renal failure. The presence of elevated levels of homocitrulline in biological fluids can indicate metabolic disturbances, particularly in conditions like hyperornithinemia-hyperammonemia-homocitrullinuria syndrome and lysinuric protein intolerance. It has been detected in urine samples of individuals with urea cycle disorders, highlighting its relevance in clinical diagnostics .

Classification

L-Homocitrulline falls under the category of amino acids, specifically classified as a modified amino acid due to its formation through post-translational modifications of lysine residues. It is also categorized as a non-protein amino acid since it does not participate in the formation of proteins but serves important metabolic functions .

Synthesis Analysis

Methods

The synthesis of L-homocitrulline hydrochloride can be achieved through several methods:

  1. Copper-Catalyzed Reaction: One method involves the reaction of L-lysine hydrochloride with various copper salts under alkaline conditions. This process typically includes formylation and subsequent removal of copper ions to yield L-homocitrulline .
  2. Carbamylation: Another approach involves the direct carbamylation of lysine residues, where cyanate reacts with lysine to form L-homocitrulline. This reaction can occur naturally within the body or can be facilitated through laboratory methods .

Technical Details

The general procedure for synthesizing L-homocitrulline involves:

  • Starting with L-lysine hydrochloride as the raw material.
  • Reacting it with copper salts (e.g., copper sulfate) and sodium bicarbonate in water.
  • Heating the mixture to promote reaction completion.
  • Filtering and purifying the resulting product through recrystallization from solvents such as ethanol and water .
Molecular Structure Analysis

Data

Key data points include:

  • Molecular weight: 160.17 g/mol
  • Melting point: Approximately 210–212 °C
  • Optical activity: Specific rotation [α]D20+27.3[α]_D^{20}+27.3 (c=1.8, 1 mol/L HCl) .
Chemical Reactions Analysis

Reactions

L-Homocitrulline participates in various biochemical reactions, primarily involving:

  • Carbamylation: The conversion of lysine to homocitrulline through carbamylation processes, which can lead to protein modifications.
  • Metabolic Pathways: It is involved in the urea cycle and can influence nitrogen metabolism.

Technical Details

The formation of L-homocitrulline from lysine involves:

  1. The reaction of lysine with cyanate.
  2. Subsequent incorporation into proteins or conversion back into other metabolites depending on physiological conditions .
Mechanism of Action

Process

The mechanism by which L-homocitrulline exerts its effects primarily revolves around its role as a precursor for L-arginine synthesis and its involvement in nitrogen metabolism. In conditions such as inflammation or renal failure, elevated levels of homocitrulline are indicative of increased protein carbamylation, which can affect various cellular processes.

Data

Research indicates that during renal failure, increased levels of urea lead to enhanced carbamylation reactions, resulting in higher concentrations of homocitrulline and potentially impacting immune responses by modulating T-cell activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; solubility may vary depending on pH levels.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic functional groups.

Relevant data include:

  • Melting point range: 210–212 °C.
  • Specific rotation values indicating optical activity .
Applications

L-Homocitrulline has several scientific applications:

  1. Biochemical Research: Used as a marker for studying metabolic disorders related to urea cycle dysfunctions.
  2. Clinical Diagnostics: Elevated levels serve as potential biomarkers for diseases such as rheumatoid arthritis and other inflammatory conditions.
  3. Pharmaceutical Development: Investigated for its role in therapeutic formulations targeting metabolic pathways involving nitrogen metabolism .
Metabolic Pathways and Disorders Associated with l-Homocitrulline [2] [5]

Role in Urea Cycle Dysregulation: Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) Syndrome

Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome (OMIM #238970) represents a clinically heterogeneous autosomal recessive disorder of the urea cycle and ornithine degradation pathway caused by mutations in the SLC25A15 gene [1]. This gene encodes ORNT1 (ornithine mitochondrial transporter 1), a critical inner mitochondrial membrane transporter responsible for shuttling ornithine into the mitochondrial matrix where it participates in urea cycle reactions. When ORNT1 function is compromised, cytosolic ornithine accumulates (hyperornithinemia), leading to a functional deficiency in ornithine availability within mitochondria. This transport defect creates a biochemical bottleneck at the second urea cycle enzyme, ornithine transcarbamylase (OTC), despite OTC itself being structurally normal [1].

The pathognomonic biochemical triad of HHH syndrome includes:

  • Persistent hyperornithinemia: Plasma ornithine concentrations typically range from 200 to 1915 μmol/L (normal: 30-110 μmol/L)
  • Episodic or postprandial hyperammonemia: Ammonia elevations are generally less severe than in other urea cycle disorders like OTC or CPS1 deficiency
  • Homocitrullinuria: Significant urinary excretion of homocitrulline, a pathognomonic marker [1]

The mechanism of homocitrulline formation in HHH syndrome involves mitochondrial carbamoyl phosphate (CP) accumulation due to impaired ornithine transport. When mitochondrial ornithine concentrations are insufficient, CP cannot be effectively consumed by OTC in the transcarbamylation reaction. This excess CP then non-enzymatically carbamylates lysine residues, forming homocitrulline that subsequently appears in urine [1] [5]. Notably, the degree of homocitrullinuria can vary depending on protein intake and metabolic control, with some well-managed patients showing minimal excretion [1].

Table 1: Characteristic Biochemical Findings in HHH Syndrome at Diagnosis by Age Group

ParameterNeonatal (0-1 mo)Infantile (1-12 mo)Childhood (1-12 yr)Adolescent/Adult (>12 yr)
Plasma Ammonia (μmol/L)
Median300173120117
Range111-130049-230025-53218-250
Plasma Ornithine (μmol/L)200-1915 (persistent elevation, rarely normalizes with treatment)
Urinary HomocitrullinePresent (may be subtle in neonates)Consistently elevatedVariable with metabolic controlMay be absent with protein restriction

Clinical presentations vary significantly, with approximately 8% of patients presenting neonatally with acute hyperammonemic crisis (lethargy, vomiting, seizures), while 92% manifest later with chronic neurocognitive deficits, acute hyperammonemic episodes triggered by catabolic stressors, or chronic liver dysfunction [1]. Neurological deterioration may progress despite metabolic control, suggesting potential neurotoxic effects of chronic mild hyperammonemia or accumulated metabolites beyond ammonia itself. Unlike other urea cycle disorders, liver transplantation does not fully correct the extrahepatic manifestations of HHH syndrome due to the ubiquitous expression of the mitochondrial transporter [1].

Mechanisms of Ornithine Mitochondrial Transport Defects and Functional OTC Deficiency

The molecular pathogenesis of HHH syndrome centers on impaired ornithine transport across the inner mitochondrial membrane. ORNT1, encoded by SLC25A15, functions as a proton symporter, utilizing the electrochemical gradient to drive ornithine import into mitochondria [1]. Over 30 pathogenic mutations in SLC25A15 have been identified, including missense, nonsense, and splicing variants, which disrupt transporter function through various mechanisms: improper protein folding, impaired substrate binding, defective mitochondrial targeting, or reduced stability [1].

The functional consequences of ORNT1 deficiency create a unique metabolic scenario:

  • Mitochondrial ornithine depletion: Despite cytosolic accumulation, intramitochondrial ornithine becomes insufficient for OTC catalysis
  • Carbamoyl phosphate accumulation: OTC substrate CP builds up in mitochondria due to reduced consumption
  • Secondary metabolic perturbations: Excess CP diverts into pyrimidine synthesis, increasing orotic acid production, while also reacting non-enzymatically with lysine to form homocitrulline [1] [5]
  • Ammonia detoxification impairment: Urea cycle flux decreases due to rate-limiting substrate (ornithine) unavailability

This "pseudodeficiency" of OTC occurs despite normal OTC enzyme levels and structure. The biochemical phenotype closely resembles partial OTC deficiency, but with the distinguishing feature of hyperornithinemia and homocitrullinuria [1]. Notably, homocitrulline itself does not appear to contribute directly to toxicity but serves as a sensitive biomarker of mitochondrial CP accumulation.

The metabolic consequences extend beyond ammonia accumulation:

  • Tissue-specific manifestations: Chronic liver dysfunction manifests as elevated transaminases and coagulopathy, potentially reflecting hepatocyte stress from ammonia overload and metabolic imbalance
  • Neurological sequelae: Progressive spastic paraparesis, cognitive decline, and white matter abnormalities suggest compromised energy metabolism or accumulation of neurotoxic metabolites
  • Altered amino acid flux: Compensatory increases in alternative ammonia detoxification pathways may deplete glutamate and aspartate pools, affecting neurotransmitter balance [1]

Homocitrulline as a Biomarker in Inborn Errors of Amino Acid Metabolism

Beyond its diagnostic significance in HHH syndrome, homocitrulline serves as a valuable biomarker for several inherited metabolic disorders characterized by dysfunctional amino acid transport or urea cycle perturbations. Its detection in biological fluids provides insight into underlying biochemical disturbances involving mitochondrial nitrogen handling.

Lysinuric Protein Intolerance (LPI) (OMIM #222700), caused by mutations in SLC7A7 (encoding the y⁺LAT1 cationic amino acid transporter), demonstrates homocitrullinuria as a secondary phenomenon. In LPI, impaired renal and intestinal transport of dibasic amino acids (lysine, arginine, ornithine) leads to reduced urea cycle intermediates. This creates a functional limitation in urea cycle capacity, resulting in postprandial hyperammonemia after protein ingestion. The hyperexcretion of homocitrulline in LPI, as reported in a Malaysian patient with a novel SLC7A7 mutation (p.Gly79Arg), occurs through similar mechanisms as HHH syndrome: carbamoyl phosphate accumulation and subsequent carbamylation of free lysine [3]. This case highlighted homocitrulline as an unexpected prominent urinary peak, emphasizing its role as a diagnostic clue when classical amino acid abnormalities (plasma dibasic amino acid deficiencies) are present.

Expanding Diagnostic Applications:

  • Distinguishing Urea Cycle Disorders: Homocitrullinuria differentiates HHH syndrome from other urea cycle defects. While orotic acid elevation occurs in both OTC deficiency and HHH syndrome, the combination with hyperornithinemia and homocitrullinuria is pathognomonic for HHH [1] [7]
  • Monitoring Metabolic Control: Urinary homocitrulline levels decrease with effective dietary protein restriction and ammonia scavenger therapy in HHH syndrome, providing a marker of treatment adherence and metabolic stability [1]
  • Newborn Screening Applications: Tandem mass spectrometry methods capable of quantifying homocitrulline in dried blood spots could potentially identify HHH syndrome in presymptomatic neonates, though challenges remain due to variable expression and potential false positives from infant formula composition [1] [8]

Table 2: Diagnostic Significance of Homocitrulline in Inborn Errors of Metabolism

DisorderGene DefectPrimary Metabolic DisturbanceRole of HomocitrullineDifferentiating Features
HHH SyndromeSLC25A15Mitochondrial ornithine transport defectPathognomonic biomarker; direct product of CP-lysine reactionHyperornithinemia + homocitrullinuria + hyperammonemia
Lysinuric Protein Intolerance (LPI)SLC7A7Cationic amino acid transport defectSecondary biomarker from CP accumulationPlasma lysine/arginine/ornithine DECREASED; massive urinary lysine
Renal FailureN/AUrea accumulation → cyanate formationMarker of protein carbamylationElevated BUN/creatinine; generalized aminoaciduria
NAFLD/NASHN/AMitochondrial dysfunctionPotential disease severity markerElevated in serum metabolomic studies; associated with lipid metabolism alterations [6]

Emerging Research Applications:

  • Metabolomic Studies: Elevated serum homocitrulline was identified as one of the top three discriminating metabolites in non-alcoholic fatty liver disease (NAFLD) patients versus healthy controls in Chinese cohort studies using LC-Q/TOF-MS, suggesting potential roles beyond classic inborn errors [6]. This elevation may reflect mitochondrial stress and altered nitrogen metabolism in hepatocytes.
  • Carbamylation Burden Assessment: Chronic kidney disease leads to urea accumulation and subsequent cyanate formation, causing widespread protein carbamylation (including homocitrulline formation). Quantifying plasma free homocitrulline or protein-bound homocitrulline residues may serve as a functional marker of cumulative carbamylation stress [2].
  • Autoimmune Research: Homocitrullinated proteins generate neoepitopes recognized by autoantibodies in rheumatoid arthritis, confounding assays for anti-citrullinated protein antibodies (ACPAs). Research assays distinguishing between citrullinated and homocitrullinated peptides are being developed [2].

The analytical detection of homocitrulline has advanced significantly with modern chromatographic techniques. Novel LC-MS/MS methods enable quantitation of underivatized free amino acids, including homocitrulline, in both plasma and urine within 15-minute runs, improving diagnostic efficiency for inborn errors of metabolism [8]. These technological advances enhance our ability to detect subtle abnormalities in homocitrulline metabolism across various clinical contexts.

Properties

Product Name

l-Homocitrulline hydrochloride

IUPAC Name

(2S)-2-amino-6-(carbamoylamino)hexanoic acid;hydrochloride

Molecular Formula

C7H16ClN3O3

Molecular Weight

225.67 g/mol

InChI

InChI=1S/C7H15N3O3.ClH/c8-5(6(11)12)3-1-2-4-10-7(9)13;/h5H,1-4,8H2,(H,11,12)(H3,9,10,13);1H/t5-;/m0./s1

InChI Key

SVINAISIQCGJAL-JEDNCBNOSA-N

SMILES

C(CCNC(=O)N)CC(C(=O)O)N.Cl

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N.Cl

Isomeric SMILES

C(CCNC(=O)N)C[C@@H](C(=O)O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.